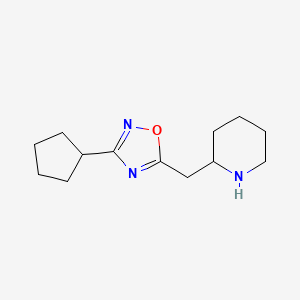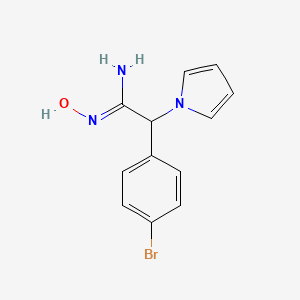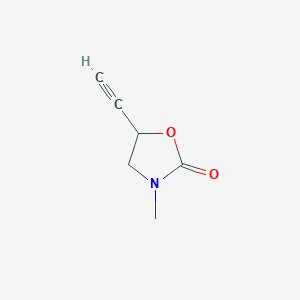
5-Ethynyl-3-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-3-methyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing oxygen and nitrogen atoms, with an ethynyl group at the 5-position and a methyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-methyloxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the reaction of propargylic alcohols, amines, and carbon dioxide catalyzed by copper(I) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the ethynyl position.
Applications De Recherche Scientifique
5-Ethynyl-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of functional proteins . This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Ethynyl-3-methyloxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced activity and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
This compound is unique due to its specific structural features, such as the ethynyl group at the 5-position, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-ethynyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-4-7(2)6(8)9-5/h1,5H,4H2,2H3 |
Clé InChI |
CTXDXIPPQLEBOR-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(OC1=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


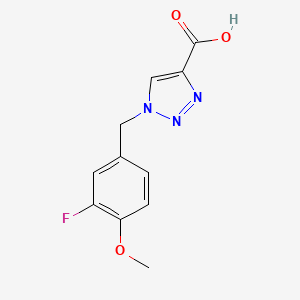
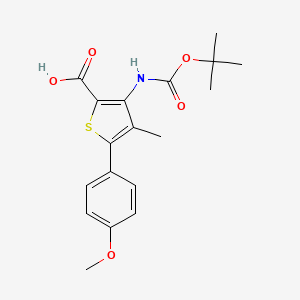
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
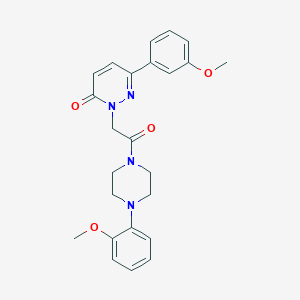

![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
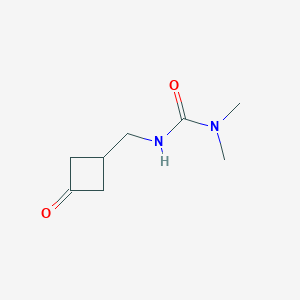
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
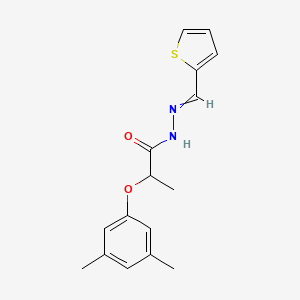
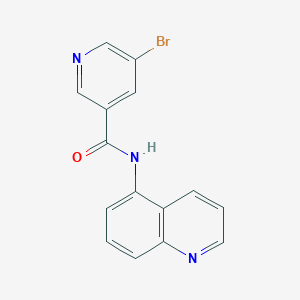
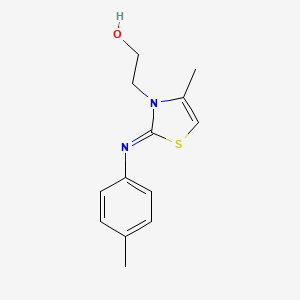
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
